molecular formula C8H7N3OS B2864654 2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 303145-10-0

2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No.: B2864654
CAS No.: 303145-10-0
M. Wt: 193.22
InChI Key: XGEOCYDPKMSQEM-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and industrial chemistry This compound features a unique structure that combines a pyridine ring with a triazine ring, making it a valuable scaffold for the development of bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one can be achieved through various methods. One efficient approach involves the use of microwave-assisted sequential one-pot synthesis. This method combines the advantages of microwave heating with sequential reactions, leading to high yields and reduced reaction times . The general procedure includes the reaction of appropriate starting materials under microwave irradiation, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted triazines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one stands out due to its unique combination of a pyridine and triazine ring, along with the presence of a methylsulfanyl group. This structure imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-13-7-9-6-4-2-3-5-11(6)8(12)10-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEOCYDPKMSQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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